molecular formula C12H11FN2O2 B2484977 methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate CAS No. 1184998-24-0

methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2484977
CAS No.: 1184998-24-0
M. Wt: 234.23
InChI Key: GWTUPBOJWRLEIN-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with an amino ester in the presence of a base to form the pyrrole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Methyl 3-amino-4-(2-chlorophenyl)-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different chemical properties and applications.

Uniqueness

Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. The fluorine atom can also influence the compound’s biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-17-12(16)11-10(14)8(6-15-11)7-4-2-3-5-9(7)13/h2-6,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUPBOJWRLEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CN1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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